W-5 Hydrochloride
Overview
Description
W-5 Hydrochloride: N-(6-Aminohexyl)-1-naphthalenesulfonamide hydrochloride , is a potent calmodulin antagonist. It is a cell-permeable and reversible inhibitor of myosin light chain kinase and Ca2±calmodulin-dependent phosphodiesterase . This compound is widely used in scientific research due to its ability to modulate calmodulin activity, which plays a crucial role in various cellular processes.
Mechanism of Action
Target of Action
W-5 Hydrochloride primarily targets calmodulin , a calcium-binding messenger protein . Calmodulin plays a crucial role in regulating numerous cellular processes by interacting with various protein targets.
Mode of Action
As a calmodulin antagonist , this compound inhibits the action of calmodulin . Specifically, it inhibits myosin light chain kinase (IC₅₀ = 230 µM) and Ca2±calmodulin-dependent phosphodiesterase (IC₅₀ = 240 µM) . By doing so, it interferes with the normal functioning of these enzymes, leading to changes in cellular processes.
Biochemical Pathways
The inhibition of myosin light chain kinase and Ca2±calmodulin-dependent phosphodiesterase affects various biochemical pathways. These enzymes are involved in the regulation of muscle contraction and the breakdown of cyclic nucleotides, respectively . Therefore, the antagonistic action of this compound can lead to changes in muscle contraction and cyclic nucleotide levels.
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to its inhibitory effect on calmodulin-dependent processes . By inhibiting myosin light chain kinase and Ca2±calmodulin-dependent phosphodiesterase, it can affect muscle contraction and cyclic nucleotide levels, leading to various cellular effects.
Biochemical Analysis
Cellular Effects
It is speculated that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-(6-Aminohexyl)-1-naphthalenesulfonamide Hydrochloride is not well-defined. It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of W-5 Hydrochloride involves the reaction of 1-naphthalenesulfonyl chloride with 6-aminohexylamine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions typically include:
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Base: Triethylamine or sodium hydroxide
Temperature: Room temperature to reflux conditions
Purification: Crystallization or column chromatography
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: for the reaction
Automated purification systems: for efficient isolation of the product
Quality control measures: to ensure the purity and consistency of the final product
Chemical Reactions Analysis
Types of Reactions: W-5 Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The naphthalene ring can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Methanol, ethanol, dichloromethane
Major Products Formed:
Oxidation: Formation of naphthoquinone derivatives
Reduction: Formation of dihydronaphthalene derivatives
Scientific Research Applications
Chemistry: W-5 Hydrochloride is used as a tool to study calmodulin-dependent processes and enzyme activities. It helps in understanding the role of calmodulin in various biochemical pathways .
Biology: In biological research, this compound is used to investigate the effects of calmodulin inhibition on cellular functions, including cell proliferation, differentiation, and apoptosis .
Medicine: this compound has potential therapeutic applications in treating diseases related to calmodulin dysregulation, such as certain cancers and cardiovascular disorders .
Industry: In the industrial sector, this compound is used in the development of calmodulin-targeting drugs and as a research reagent in pharmaceutical companies .
Comparison with Similar Compounds
- W-7 Hydrochloride: Another calmodulin antagonist with a similar structure but different potency and selectivity .
- W-13 Hydrochloride: A related compound with distinct calmodulin inhibitory properties .
- ML-7 Hydrochloride: Inhibits myosin light chain kinase but with different specificity .
Uniqueness of W-5 Hydrochloride: this compound is unique due to its balanced inhibitory effects on both myosin light chain kinase and Ca2±calmodulin-dependent phosphodiesterase, making it a versatile tool in calmodulin-related research .
Properties
IUPAC Name |
N-(6-aminohexyl)naphthalene-1-sulfonamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2S.ClH/c17-12-5-1-2-6-13-18-21(19,20)16-11-7-9-14-8-3-4-10-15(14)16;/h3-4,7-11,18H,1-2,5-6,12-13,17H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCSVIGHWPLMFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NCCCCCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
79458-81-4 (Parent) | |
Record name | 1-Naphthalenesulfonamide, N-(6-aminohexyl)-, monohydrochlorde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061714258 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50977298 | |
Record name | N-(6-Aminohexyl)naphthalene-1-sulfonamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50977298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61714-25-8 | |
Record name | 1-Naphthalenesulfonamide, N-(6-aminohexyl)-, monohydrochlorde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061714258 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(6-Aminohexyl)naphthalene-1-sulfonamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50977298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 61714-25-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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